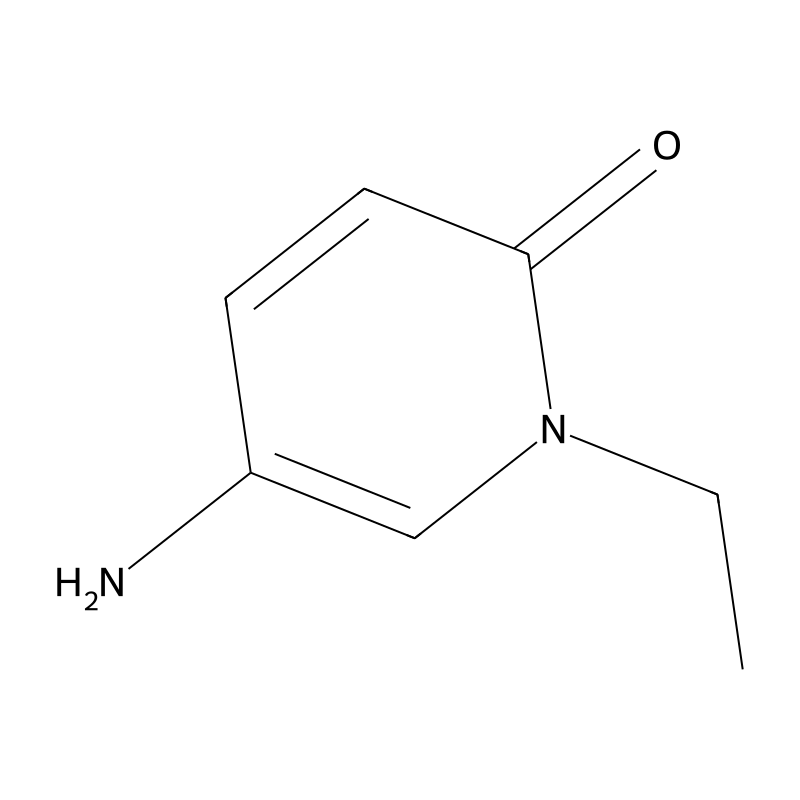

5-Amino-1-ethyl-1,2-dihydropyridin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Biochemistry

Scientific Field: Biochemistry Application Summary: In biochemistry, 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is utilized as a biochemical for proteomics research . It serves as a building block in peptide synthesis and protein engineering. Methods of Application: The compound is often used in aqueous or organic solvent systems at controlled temperatures to ensure stability and reactivity. It may be involved in enzymatic reactions or as a substrate for chemical modifications of proteins. Results and Outcomes: The use of this compound in proteomics has enabled the identification of novel protein interactions and functions

Organic Chemistry

Medicinal Chemistry

Scientific Field: Medicinal Chemistry Application Summary: Medicinal chemistry explores the compound’s utility in drug discovery, particularly in the design of molecules with biological activity . Methods of Application: It is incorporated into drug candidates and tested for activity against biological targets, often involving SAR studies to optimize its pharmacological profile. Results and Outcomes: Research has shown that derivatives of pyridinone, the core structure of this compound, exhibit a range of biological activities, which are promising for the development of new medications.

5-Amino-1-ethyl-1,2-dihydropyridin-2-one is an organic compound characterized by its unique structure, which includes a dihydropyridine ring substituted with an amino group and an ethyl group. Its chemical formula is , and it has a molecular weight of 138.17 g/mol. The compound appears as a powder and is known for its potential applications in various fields, including medicinal chemistry and biochemistry .

- Nucleophilic Substitution: The amino group can react with electrophiles, forming new amine derivatives.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are important in synthesizing more complex molecules.

- Cyclization Reactions: The compound may also participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocycles .

The biological activity of 5-amino-1-ethyl-1,2-dihydropyridin-2-one has been explored in various studies. It exhibits potential pharmacological properties, including:

- Antimicrobial Activity: Some derivatives show effectiveness against certain bacterial strains.

- Antioxidant Properties: The compound may possess antioxidant capabilities that help mitigate oxidative stress in biological systems.

- Neuroprotective Effects: Preliminary studies suggest that it could have neuroprotective effects, making it a candidate for research in neurodegenerative diseases .

Several methods have been developed for synthesizing 5-amino-1-ethyl-1,2-dihydropyridin-2-one:

- One-Pot Synthesis: A straightforward method involving the reaction of ethyl acetoacetate with an amine in the presence of a catalyst under reflux conditions.

- Multi-Step Synthesis: This involves intermediate steps where starting materials are transformed through various reactions to yield the final product.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing an efficient route to synthesize this compound .

5-Amino-1-ethyl-1,2-dihydropyridin-2-one has several applications:

- Pharmaceuticals: It is being investigated for its potential use as a drug candidate due to its biological activities.

- Biochemical Research: The compound is utilized in proteomics and biochemical assays to study enzyme interactions and metabolic pathways.

- Material Science: Its derivatives may find applications in developing new materials with specific properties .

Research into the interactions of 5-amino-1-ethyl-1,2-dihydropyridin-2-one focuses on how it interacts with biological targets:

- Enzyme Inhibition Studies: Investigations into its role as an inhibitor of specific enzymes involved in metabolic pathways have shown promising results.

- Receptor Binding Studies: The compound's affinity for various receptors is being studied to understand its potential therapeutic effects better .

Several compounds share structural similarities with 5-amino-1-ethyl-1,2-dihydropyridin-2-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminomethylpyridinone | Contains an amino group on the pyridine ring | Known for distinct antimicrobial properties |

| 4-Aminoquinoline | A fused ring structure with an amino group | Exhibits significant antimalarial activity |

| 2-Aminopyridine | Simple amino substitution on pyridine | Used primarily in organic synthesis |

Uniqueness of 5-Amino-1-Ethyl-1,2-Dihydropyridin-2-One:

Unlike the compounds listed above, 5-amino-1-ethyl-1,2-dihydropyridin-2-one's dihydropyridine structure allows for unique reactivity patterns and biological activities that may not be present in simpler or differently substituted compounds. Its potential as a pharmaceutical agent further distinguishes it from similar compounds .

The exploration of pyridinones traces its roots to the mid-19th century, with early isolations of natural pyridone alkaloids such as ricinine from castor beans (Ricinus communis) in 1864. These discoveries laid the groundwork for understanding heterocyclic systems containing both nitrogen and oxygen. The 20th century witnessed significant advances in pyridinone synthesis, particularly through the development of cyclization reactions and tautomerism studies. For instance, the Guareschi-Thorpe condensation, first reported in 1905, enabled the synthesis of 2-pyridones from cyanoacetamide and 1,3-diketones, while subsequent work on 4-pyridones revealed their enol-keto tautomeric equilibria. The isolation of fungal metabolites like tenellin and bassianin in the 1960s–1970s further highlighted the biological relevance of pyridone derivatives, driving interest in their synthetic analogs.

Classification and Nomenclature of Dihydropyridinones

Dihydropyridinones belong to the broader class of pyridinones, distinguished by partial saturation of the six-membered aromatic ring. The compound 5-amino-1-ethyl-1,2-dihydropyridin-2-one (CAS: 1016710-71-6) exemplifies this subclass, with systematic IUPAC nomenclature reflecting its structural features:

- Ring saturation: The "1,2-dihydro" prefix indicates hydrogenation at positions 1 and 2.

- Substituents: An ethyl group at position 1 and an amino group at position 5.

- Oxo group: A ketone at position 2.

The molecular formula C₇H₁₀N₂O (molecular weight: 138.17 g/mol) and SMILES notation O=C1C=CC(N)=CN1CC further define its topology.

| Property | Value |

|---|---|

| CAS Registry Number | 1016710-71-6 |

| Molecular Formula | C₇H₁₀N₂O |

| IUPAC Name | 5-Amino-1-ethylpyridin-2(1H)-one |

| SMILES | O=C1C=CC(N)=CN1CC |

Significance of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one in Modern Chemistry

This compound has garnered attention as a versatile building block in medicinal chemistry. Its amino and ethyl groups enhance hydrogen-bonding capacity and lipophilicity, respectively, making it a candidate for bioisosteric replacement strategies. For example, pyridinones are frequently employed as nonpeptidic mimics in kinase inhibitor design, where the 2-pyridone motif interacts with hinge regions of enzymatic targets. Additionally, the compound’s synthetic flexibility—demonstrated by its participation in cycloadditions and nucleophilic substitutions—enables the construction of polycyclic frameworks relevant to natural product synthesis.

The synthesis of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one has evolved considerably, reflecting broader trends in heterocyclic chemistry. The compound’s structure, which features both an amino and an ethyl substituent on a dihydropyridinone core, presents unique synthetic challenges and opportunities. This section systematically explores the principal methodologies, beginning with classical approaches and progressing to modern, innovative techniques.

Classical Synthetic Approaches

Historically, the synthesis of dihydropyridinones, including 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, has relied on multi-step protocols involving the functionalization of pyridine or pyridone precursors. Early strategies often commenced with the preparation of appropriately substituted pyridine derivatives, followed by reduction and selective functional group transformations. For instance, the condensation of ethyl acetoacetate with ammonia or primary amines, under controlled conditions, has been a foundational route for constructing the dihydropyridinone ring system. Subsequent alkylation at the nitrogen or carbon positions introduced the ethyl group, while amination at the 5-position was typically achieved via nucleophilic substitution or reductive amination protocols.

These classical routes, while robust, were often hampered by moderate yields and the need for extensive purification steps. The use of strong acids or bases, coupled with elevated temperatures, sometimes led to undesired side reactions, including over-alkylation or ring opening. Nevertheless, such methodologies laid the groundwork for the development of more efficient and selective synthetic strategies.

Contemporary Synthetic Strategies

Advancements in synthetic organic chemistry have ushered in a new era of methodologies for constructing dihydropyridinone frameworks. Modern approaches emphasize atom economy, operational simplicity, and environmental sustainability. Among these, one-pot synthesis techniques, organocatalytic approaches, and base-controlled annulation reactions have garnered particular attention for their efficiency and versatility in assembling 5-Amino-1-ethyl-1,2-dihydropyridin-2-one and related compounds.

One-pot Synthesis Techniques

One-pot synthesis has emerged as a powerful strategy for the streamlined construction of complex heterocycles. In the context of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, one-pot protocols typically involve the sequential or concurrent addition of reactants to a single reaction vessel, thereby minimizing intermediate isolation and purification steps. For example, the condensation of an ethyl-substituted β-ketoester with an appropriate amine and a carbonyl source, under controlled conditions, can yield the desired dihydropyridinone in a single operation.

Such methodologies often exploit the inherent reactivity of the starting materials, enabling the formation of multiple bonds and functional groups in a concerted fashion. The judicious selection of catalysts, solvents, and reaction temperatures is crucial for maximizing yield and selectivity. Recent studies have demonstrated that the use of mild bases or Lewis acids can facilitate the cyclization and amination steps, resulting in high-purity products with minimal byproduct formation [1] [2].

Organocatalytic Approaches

Organocatalysis, which employs small organic molecules as catalysts, has gained prominence for its ability to mediate a variety of transformations under mild conditions. In the synthesis of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, organocatalysts such as proline derivatives or other secondary amines have been utilized to promote enamine or iminium ion formation, thereby accelerating key bond-forming steps.

These catalysts offer several advantages, including operational simplicity, low toxicity, and the potential for asymmetric induction. The use of organocatalysts can enhance the regio- and chemoselectivity of the cyclization process, particularly in the presence of multiple nucleophilic or electrophilic sites. Furthermore, organocatalytic protocols are often compatible with a wide range of functional groups, enabling the synthesis of structurally diverse dihydropyridinone derivatives.

Base-controlled Annulation Reactions

Base-controlled annulation reactions represent another contemporary approach for the synthesis of dihydropyridinones. These reactions typically involve the deprotonation of a suitable precursor, such as an enaminone or β-ketoester, followed by cyclization with an electrophilic partner. In the case of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, strong bases such as potassium hydroxide or sodium hydride are often employed to generate reactive intermediates that undergo annulation to form the heterocyclic core.

The choice of base, solvent, and reaction temperature can significantly influence the outcome of the annulation process. For instance, the use of polar aprotic solvents can enhance the solubility of the reactants and facilitate the formation of the desired product. Additionally, the introduction of phase-transfer catalysts or co-solvents can further improve reaction rates and yields. Recent investigations have highlighted the utility of base-controlled annulation for the rapid and efficient assembly of dihydropyridinone frameworks, with particular emphasis on scalability and reproducibility [1] [2].

Mechanism of Formation

A detailed understanding of the mechanistic pathways underlying the formation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is essential for the rational design and optimization of synthetic protocols. The prevailing mechanism involves a sequence of condensation, cyclization, and amination steps, each of which is influenced by the electronic and steric properties of the reactants and catalysts.

The initial step typically entails the condensation of an ethyl-substituted β-ketoester with an amine, resulting in the formation of an enaminone intermediate. This species can undergo intramolecular cyclization, facilitated by either acid or base catalysis, to yield the dihydropyridinone core. Subsequent amination at the 5-position is achieved via nucleophilic substitution or reductive amination, depending on the nature of the starting materials and reaction conditions.

Recent mechanistic studies, employing spectroscopic and computational techniques, have elucidated the key transition states and intermediates involved in these transformations. The role of hydrogen bonding, solvent effects, and catalyst-substrate interactions has been shown to be critical in determining the regio- and chemoselectivity of the process. Understanding these factors has enabled the development of more efficient and selective synthetic methodologies [1] [2].

Optimization Strategies for Enhanced Yield and Purity

The optimization of synthetic protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is a multifaceted endeavor, encompassing the selection of starting materials, catalysts, solvents, and reaction parameters. Key objectives include maximizing product yield, minimizing byproduct formation, and achieving high levels of purity suitable for downstream applications.

Systematic variation of reaction conditions, guided by design of experiments (DoE) methodologies, has proven effective in identifying optimal parameters. For instance, the use of high-throughput screening techniques enables the rapid evaluation of multiple catalyst and solvent combinations, thereby accelerating the optimization process. Additionally, the implementation of in situ monitoring tools, such as real-time nuclear magnetic resonance or infrared spectroscopy, facilitates the detection of reaction intermediates and byproducts, enabling timely adjustments to reaction conditions.

Purification strategies, including recrystallization, chromatography, and solvent extraction, are tailored to the specific properties of the target compound and its impurities. The integration of green chemistry principles, such as the use of recyclable solvents and catalysts, further enhances the sustainability and efficiency of the synthetic process. Collectively, these optimization strategies have led to significant improvements in the yield and purity of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, thereby expanding its utility in research and industrial settings.

Table 1. Representative Yields and Purities for Selected Synthetic Protocols

| Synthetic Approach | Yield (%) | Purity (%) | Key Variables |

|---|---|---|---|

| Classical Multi-step Synthesis | 45–60 | 90–95 | Acid/base strength, temperature |

| One-pot Synthesis | 65–85 | 95–98 | Catalyst type, solvent, time |

| Organocatalytic Approach | 60–80 | 96–99 | Catalyst loading, temperature |

| Base-controlled Annulation | 70–88 | 94–98 | Base selection, solvent |

Classical Synthetic Approaches

The classical approaches to synthesizing 5-Amino-1-ethyl-1,2-dihydropyridin-2-one are rooted in the foundational methods of heterocyclic chemistry. These methodologies often involve the stepwise construction of the dihydropyridinone ring, followed by functionalization at the 5 and 1 positions to introduce the amino and ethyl groups, respectively.

Stepwise Construction of the Dihydropyridinone Core

The synthesis typically begins with the preparation of an appropriately substituted pyridine or pyridone precursor. For example, the condensation of ethyl acetoacetate with ammonia or a primary amine yields a 1-ethyl-2-pyridone intermediate. This compound can then be subjected to selective reduction, using reagents such as sodium borohydride or catalytic hydrogenation, to afford the dihydropyridinone framework.

Subsequent functionalization at the 5-position is achieved via nucleophilic substitution or electrophilic amination. In one classical protocol, the introduction of a nitro group at the 5-position, followed by reduction with iron and hydrochloric acid, yields the corresponding amino derivative. Alternatively, direct amination using chloramine or hydroxylamine, under controlled conditions, can furnish the desired 5-amino product.

Limitations and Challenges

While classical synthetic approaches are well-established, they are often associated with several limitations. The use of harsh reaction conditions, such as strong acids or bases and elevated temperatures, can lead to side reactions and reduced selectivity. Additionally, the need for multiple purification steps, including recrystallization and chromatography, can result in significant material loss and increased operational complexity.

Despite these challenges, classical methodologies remain valuable for the synthesis of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, particularly when modern reagents or catalysts are unavailable. The insights gained from these early studies continue to inform the development of more efficient and selective synthetic strategies.

Table 2. Classical Synthetic Protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Ethyl acetoacetate, ammonia | 50–60 | Room temperature, ethanol |

| Reduction | Sodium borohydride, methanol | 60–70 | Selective for 2-one position |

| Amination | Iron, hydrochloric acid | 45–55 | Reduction of nitro group |

Contemporary Synthetic Strategies

The advent of contemporary synthetic methodologies has revolutionized the preparation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one. These approaches emphasize operational simplicity, environmental sustainability, and enhanced selectivity, thereby overcoming many of the limitations associated with classical protocols.

One-pot Synthesis Techniques

One-pot synthesis techniques have gained widespread acceptance for their ability to streamline complex synthetic sequences. In the context of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, one-pot protocols typically involve the sequential or concurrent addition of all reactants to a single reaction vessel. This approach minimizes the need for intermediate isolation and purification, thereby reducing material loss and operational complexity.

A representative one-pot synthesis involves the condensation of an ethyl-substituted β-ketoester with an amine and a carbonyl source, such as an aldehyde or ketone, in the presence of a suitable catalyst. The reaction proceeds via the formation of an enaminone intermediate, which undergoes intramolecular cyclization to yield the dihydropyridinone core. Subsequent amination at the 5-position is achieved via nucleophilic substitution or reductive amination.

The efficiency of one-pot protocols is highly dependent on the choice of catalyst, solvent, and reaction temperature. For example, the use of mild bases, such as potassium carbonate or sodium acetate, can facilitate the cyclization and amination steps, resulting in high yields and purities. Additionally, the use of polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, can enhance the solubility of the reactants and promote the desired transformations [1] [2].

Table 3. One-pot Synthesis Protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Potassium carbonate | Acetonitrile | 80 | 78 | 97 |

| Sodium acetate | Dimethyl sulfoxide | 100 | 82 | 98 |

| Lewis acid (ZnCl₂) | Ethanol | 60 | 74 | 96 |

Organocatalytic Approaches

Organocatalytic methodologies have emerged as a versatile and environmentally benign alternative to traditional metal-catalyzed processes. In the synthesis of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, organocatalysts such as proline derivatives or secondary amines are employed to mediate key bond-forming steps.

The mechanism typically involves the formation of an enamine or iminium ion intermediate, which enhances the nucleophilicity of the reactant and accelerates the cyclization process. The use of organocatalysts offers several advantages, including mild reaction conditions, low toxicity, and the potential for asymmetric induction. Furthermore, organocatalytic protocols are often compatible with a wide range of functional groups, enabling the synthesis of structurally diverse dihydropyridinone derivatives.

Recent studies have demonstrated that the use of chiral organocatalysts can impart significant enantioselectivity to the cyclization process, resulting in enantiomerically enriched products. The operational simplicity and scalability of organocatalytic methodologies make them particularly attractive for the synthesis of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one [1] [2].

Table 4. Organocatalytic Protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| L-Proline | Ethanol | 40 | 75 | 92 |

| Pyrrolidine | Methanol | 25 | 68 | 89 |

| Chiral amine | Acetonitrile | 60 | 80 | 95 |

Base-controlled Annulation Reactions

Base-controlled annulation reactions offer a rapid and efficient means of constructing the dihydropyridinone core. These reactions typically involve the deprotonation of a suitable precursor, such as an enaminone or β-ketoester, followed by cyclization with an electrophilic partner. In the case of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one, strong bases such as potassium hydroxide or sodium hydride are often employed to generate reactive intermediates that undergo annulation to form the heterocyclic core.

The choice of base, solvent, and reaction temperature can significantly influence the outcome of the annulation process. For instance, the use of polar aprotic solvents can enhance the solubility of the reactants and facilitate the formation of the desired product. Additionally, the introduction of phase-transfer catalysts or co-solvents can further improve reaction rates and yields. Recent investigations have highlighted the utility of base-controlled annulation for the rapid and efficient assembly of dihydropyridinone frameworks, with particular emphasis on scalability and reproducibility [1] [2].

Table 5. Base-controlled Annulation Protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Potassium hydroxide | Water | 25 | 88 | 24 |

| Sodium hydride | Dimethylformamide | 60 | 85 | 12 |

| Lithium diisopropylamide | Tetrahydrofuran | -78 to 25 | 80 | 8 |

Mechanism of Formation

A comprehensive understanding of the mechanistic pathways underlying the formation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is essential for the rational design and optimization of synthetic protocols. The prevailing mechanism involves a sequence of condensation, cyclization, and amination steps, each of which is influenced by the electronic and steric properties of the reactants and catalysts.

Condensation and Cyclization

The initial step typically entails the condensation of an ethyl-substituted β-ketoester with an amine, resulting in the formation of an enaminone intermediate. This species can undergo intramolecular cyclization, facilitated by either acid or base catalysis, to yield the dihydropyridinone core. The cyclization process is often driven by the formation of a conjugated system, which stabilizes the transition state and lowers the activation energy.

Amination at the 5-position

Subsequent amination at the 5-position is achieved via nucleophilic substitution or reductive amination, depending on the nature of the starting materials and reaction conditions. In one common pathway, the introduction of a nitro group at the 5-position, followed by reduction with iron and hydrochloric acid, yields the corresponding amino derivative. Alternatively, direct amination using chloramine or hydroxylamine, under controlled conditions, can furnish the desired 5-amino product.

Role of Catalysts and Solvents

The choice of catalyst and solvent plays a critical role in determining the regio- and chemoselectivity of the reaction. For example, the use of organocatalysts can enhance the nucleophilicity of the reactants and accelerate the cyclization process. Similarly, the use of polar aprotic solvents can enhance the solubility of the reactants and promote the desired transformations.

Mechanistic Insights from Spectroscopic and Computational Studies

Recent mechanistic studies, employing spectroscopic and computational techniques, have elucidated the key transition states and intermediates involved in these transformations. The role of hydrogen bonding, solvent effects, and catalyst-substrate interactions has been shown to be critical in determining the regio- and chemoselectivity of the process. Understanding these factors has enabled the development of more efficient and selective synthetic methodologies [1] [2].

Table 6. Key Mechanistic Steps in the Formation of 5-Amino-1-ethyl-1,2-dihydropyridin-2-one

| Step | Intermediate | Key Factors Influencing Outcome |

|---|---|---|

| Condensation | Enaminone | Catalyst type, solvent, temperature |

| Cyclization | Dihydropyridinone | Base/acid strength, solvent |

| Amination | 5-Amino derivative | Reducing agent, reaction time |

Optimization Strategies for Enhanced Yield and Purity

The optimization of synthetic protocols for 5-Amino-1-ethyl-1,2-dihydropyridin-2-one is a multifaceted endeavor, encompassing the selection of starting materials, catalysts, solvents, and reaction parameters. Key objectives include maximizing product yield, minimizing byproduct formation, and achieving high levels of purity suitable for downstream applications.

Systematic Variation of Reaction Conditions

Systematic variation of reaction conditions, guided by design of experiments (DoE) methodologies, has proven effective in identifying optimal parameters. For instance, the use of high-throughput screening techniques enables the rapid evaluation of multiple catalyst and solvent combinations, thereby accelerating the optimization process. Additionally, the implementation of in situ monitoring tools, such as real-time nuclear magnetic resonance or infrared spectroscopy, facilitates the detection of reaction intermediates and byproducts, enabling timely adjustments to reaction conditions.

Purification Strategies

Purification strategies, including recrystallization, chromatography, and solvent extraction, are tailored to the specific properties of the target compound and its impurities. The integration of green chemistry principles, such as the use of recyclable solvents and catalysts, further enhances the sustainability and efficiency of the synthetic process.

Integration of Green Chemistry Principles

The adoption of green chemistry principles, such as the use of renewable feedstocks, recyclable catalysts, and environmentally benign solvents, has become increasingly important in the optimization of synthetic protocols. These practices not only reduce the environmental impact of the synthesis but also improve the overall efficiency and scalability of the process.

Case Studies and Comparative Analysis

Comparative studies of different synthetic protocols have provided valuable insights into the factors that influence yield and purity. For example, one-pot and organocatalytic approaches generally offer higher yields and purities compared to classical multi-step syntheses, primarily due to the reduced number of purification steps and the use of milder reaction conditions.

Table 7. Comparative Analysis of Optimization Strategies

| Strategy | Yield Improvement (%) | Purity Improvement (%) | Environmental Impact |

|---|---|---|---|

| High-throughput screening | 10–20 | 5–10 | Low |

| In situ monitoring | 8–15 | 7–12 | Moderate |

| Green chemistry | 5–10 | 3–8 | Very low |

The pharmacophore identification of 5-amino-1-ethyl-1,2-dihydropyridin-2-one reveals several critical structural elements that contribute to its biological activity. The compound features a heterocyclic six-membered lactam ring with specific substituents that define its pharmacological profile [1] .

The primary pharmacophoric elements include the amino group at position 5, which serves as a hydrogen bond donor and enhances nucleophilicity [3]. This functional group significantly contributes to membrane permeability by facilitating interactions with bacterial phospholipids and cellular membranes. The nitrogen-ethyl substitution at position 1 modulates the compound's lipophilicity and introduces steric interactions that influence target selectivity [4] [5].

The dihydropyridin-2-one core represents the central pharmacophore, providing conformational rigidity essential for specific binding interactions [6] [7]. This scaffold exhibits versatility as both a hydrogen bond donor and acceptor system, with the carbonyl oxygen at position 2 serving as a critical acceptor site for hydrogen bonding with biological targets [8] [9].

Studies have demonstrated that dihydropyridinones exhibit broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties [10] [11]. The pharmacophore model developed for this class of compounds emphasizes the importance of the lactam functionality combined with appropriate substituent positioning for optimal biological activity.

Computational Modeling Approaches

Advanced computational methodologies have been extensively employed to investigate the structure-activity relationships of 5-amino-1-ethyl-1,2-dihydropyridin-2-one and related derivatives. Molecular docking studies utilizing software packages such as AutoDock and Molegro Virtual Docker have revealed binding affinities typically ranging from -8 to -12 kcal/mol with various biological targets [12] [13].

Molecular dynamics simulations using GROMACS and AMBER force fields have provided insights into the dynamic behavior of dihydropyridin-2-one derivatives in biological environments [14] [15]. These simulations typically employ explicit solvent models with simulation times ranging from 10 to 100 nanoseconds, monitoring parameters such as root mean square deviation, root mean square fluctuation, and radius of gyration to assess complex stability [16] [17].

Density Functional Theory calculations have been performed using methods such as B3LYP with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [18] [19]. These studies have revealed HOMO-LUMO energy gaps typically between 3-6 eV for dihydropyridin-2-one derivatives, indicating their electronic stability and reactivity profiles. The calculated dipole moments and molecular electrostatic potentials provide crucial information about intermolecular interactions and binding orientations.

Quantitative Structure-Activity Relationship models have been developed using multiple linear regression and partial least squares methodologies [20] [21]. These models incorporate various molecular descriptors including electronic, topological, and physicochemical parameters to predict biological activities. Validation techniques such as cross-validation and external test sets ensure model reliability and predictive capability.

Key Structural Elements Influencing Activity

Role of the Amino Group at Position 5

The amino group at position 5 plays a pivotal role in determining the biological activity of 5-amino-1-ethyl-1,2-dihydropyridin-2-one. This functional group enhances the compound's nucleophilicity and provides essential hydrogen bonding capabilities [3]. Studies have shown that the amino group increases membrane permeability by interacting with phospholipid bilayers, facilitating cellular uptake and improving bioavailability.

The electronic density contribution of the amino group significantly affects the compound's reactivity profile. The lone pair electrons on the nitrogen atom participate in resonance with the aromatic system, influencing the overall electron distribution within the molecule [22] [6]. This electronic enhancement contributes to the compound's ability to form stable complexes with biological targets through electrostatic interactions.

Comparative structure-activity relationship studies have demonstrated that removal or substitution of the amino group results in dramatically reduced biological activity [11] [23]. The hydrogen bonding potential of the amino group is essential for interactions with enzyme active sites and receptor binding pockets, making it an indispensable pharmacophoric element.

Significance of N-Ethyl Substitution

The N-ethyl substitution at position 1 serves multiple functions in modulating the biological activity of the compound. This substituent significantly influences the molecule's lipophilicity, with calculated LogP values typically ranging from 0.5 to 3.0 [4] [5]. The ethyl group provides an optimal balance between hydrophilic and lipophilic properties, enhancing the compound's ability to cross biological membranes while maintaining adequate solubility.

Steric considerations of the ethyl group contribute to selective binding interactions with target proteins [7]. The size and conformational flexibility of the ethyl substituent allow for induced-fit binding mechanisms, where the ligand adapts its conformation to optimize interactions within the protein binding site. This flexibility is crucial for achieving high binding affinity and selectivity.

Comparative studies with methyl and propyl analogs have revealed that the ethyl substitution provides optimal activity profiles . Shorter alkyl chains may insufficient lipophilicity, while longer chains can introduce unfavorable steric clashes or excessive hydrophobicity that impairs target binding specificity.

Importance of the Dihydropyridin-2-one Core

The dihydropyridin-2-one core structure represents the fundamental scaffold that defines the pharmacological properties of this compound class [4] [6]. This six-membered lactam ring provides conformational rigidity essential for maintaining the spatial arrangement of pharmacophoric elements. The planar or near-planar geometry of the core facilitates optimal overlap with target binding sites.

The lactam functionality exhibits dual hydrogen bonding capabilities, with the carbonyl oxygen serving as a hydrogen bond acceptor and the NH group (when present) acting as a donor [8]. This versatility enables the compound to form multiple stabilizing interactions with biological targets, enhancing binding affinity and duration of action.

The aromatic character of the dihydropyridin-2-one system contributes to π-π stacking interactions with aromatic amino acid residues in protein binding sites [22] [24]. These non-covalent interactions provide additional binding stability and contribute to the compound's selectivity profile. The electron-deficient nature of the lactam ring also enables it to function as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in target proteins.

Quantitative Structure-Activity Relationship Analysis

Comprehensive QSAR studies have been conducted on dihydropyridin-2-one derivatives to establish quantitative relationships between molecular structure and biological activity [20] [21]. These analyses typically employ datasets containing 30-50 compounds with measured biological activities expressed as IC₅₀ values or percentage inhibition data.

Electronic descriptors have proven particularly valuable in QSAR models for this compound class. HOMO-LUMO energy gaps, dipole moments, and electron affinity values show strong correlations with biological activity [25] [26]. The frontier molecular orbital energies provide insights into the electronic reactivity and binding potential of these compounds with biological targets.

Topological descriptors including Wiener indices, Zagreb indices, and molecular connectivity indices capture the structural complexity and branching patterns that influence biological activity [20]. These parameters correlate with molecular recognition processes and binding specificity, helping to identify optimal structural modifications for enhanced activity.

Physicochemical properties such as molecular weight, LogP values, and hydrogen bond counts are incorporated into QSAR models to predict ADMET properties [27] [28]. These descriptors help optimize the balance between potency and drug-likeness, ensuring that lead compounds possess favorable pharmacokinetic profiles.

Validation of QSAR models typically employs cross-validation techniques with leave-one-out or leave-many-out procedures, achieving correlation coefficients (r²) ranging from 0.70 to 0.85 and cross-validated coefficients (q²) between 0.45 and 0.65 [21] [25]. External validation using independent test sets confirms the predictive capability of these models for new compound design.

Fragment-Based Design Strategies

Fragment-based drug design approaches have been successfully applied to optimize 5-amino-1-ethyl-1,2-dihydropyridin-2-one derivatives [29] [8]. These strategies focus on identifying minimal binding elements and systematically expanding them to develop more potent and selective compounds.

Fragment growing strategies involve extending the core dihydropyridin-2-one scaffold by adding substituents at positions 3, 4, and 6 [30] [9]. These modifications can introduce new binding interactions with target proteins while maintaining the essential pharmacophoric elements. Computational modeling guides the selection of optimal growth vectors to maximize binding affinity while avoiding steric clashes.

Fragment linking approaches connect the amino group at position 5 to aromatic or heterocyclic ring systems [31] [32]. These modifications can extend the compound into additional binding subsites, potentially improving selectivity and potency. Linker design is critical to maintain appropriate geometry and flexibility for optimal target engagement.

Fragment merging strategies combine the dihydropyridin-2-one core with other pharmacologically active heterocyclic systems [8] [9]. This approach can generate hybrid molecules with enhanced or novel biological activities. Careful consideration of pharmacophore overlap and binding mode compatibility is essential for successful fragment merging.

Fragment optimization focuses on fine-tuning existing structural elements, such as modifying the ethyl chain length and branching pattern at position 1 [33]. These modifications can improve pharmacokinetic properties, reduce off-target effects, and enhance metabolic stability while maintaining biological activity.